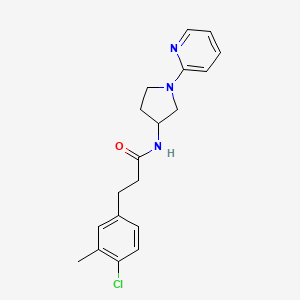
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including pyrrole, oxadiazole, and thiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. Initially, the formation of the 1-ethyl-1H-pyrrole-2-carboxylic acid is achieved through a Friedel-Crafts acylation reaction. Subsequently, this intermediate is converted into the 1,2,4-oxadiazole ring via a cyclization reaction with suitable reagents, such as hydrazine derivatives.
The subsequent steps include the formation of the thiazole moiety through a Hantzsch thiazole synthesis, which involves the condensation of alpha-haloketones with thioamides. The final product is then obtained by coupling the oxadiazole intermediate with the thiazole derivative under appropriate reaction conditions, typically involving coupling reagents like EDCI or HATU, and an organic base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound would likely leverage high-efficiency continuous flow reactors to optimize yield and purity. These reactors allow precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo a variety of chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form corresponding pyrrolinones.
Reduction: The oxadiazole ring can undergo reduction to generate hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as organolithium or Grignard reagents.
Major Products
Major products formed from these reactions include pyrrolinones, hydrazine derivatives, and various substituted thiazole compounds, which can serve as intermediates for further chemical transformations.
Applications De Recherche Scientifique
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide has significant applications across various scientific fields:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the creation of complex molecular architectures.
Biology: The compound exhibits potential biological activity, which can be explored for developing new pharmaceuticals.
Medicine: It is investigated for its potential use in drug design, particularly as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry: The compound can be used as a building block for advanced materials and functionalized polymers.
Mécanisme D'action
The mechanism by which this compound exerts its effects typically involves interactions with specific molecular targets, such as enzymes or receptors. The oxadiazole moiety is known for its potential to act as a bioisostere for carboxylic acids and amides, facilitating binding to biological targets. The thiazole ring enhances the compound’s stability and bioavailability, while the pyrrole unit may interact with specific protein sites, modulating their activity.
Comparaison Avec Des Composés Similaires
When compared to similar compounds like 1,2,4-oxadiazole derivatives or thiazole-based molecules, N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4-dimethylthiazole-5-carboxamide stands out due to its multi-functional architecture, which enables a broader range of chemical modifications and biological interactions. Similar compounds include:
1,2,4-Oxadiazole: Known for antimicrobial and anti-inflammatory activities.
Thiazole derivatives: Often used in anti-cancer and anti-microbial drug design.
Propriétés
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-4-20-7-5-6-11(20)14-18-12(22-19-14)8-16-15(21)13-9(2)17-10(3)23-13/h5-7H,4,8H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYIWZACOUOMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-((2-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2621019.png)
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2621020.png)

![6-fluoro-N-{[2-(2-methylphenoxy)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2621027.png)
![4-ethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2621030.png)

![methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-propylthiophene-3-carboxylate](/img/structure/B2621032.png)
![Ethyl 2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2621034.png)

![{[1-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL BENZOATE](/img/structure/B2621037.png)
![1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2621038.png)
![5,6-dichloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2621039.png)
